molecular formula C22H25N5 B10796259 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

カタログ番号: B10796259
分子量: 359.5 g/mol
InChIキー: GSOYKOOBWAVEGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a cyclopentyl-substituted piperazine ring at the 1-position, a methyl group at the 3-position, and a nitrile (-CN) group at the 4-position. This compound belongs to a broader class of heterocyclic agents investigated for diverse biological activities, including anticancer and antimicrobial applications.

特性

分子式

C22H25N5

分子量

359.5 g/mol

IUPAC名

1-(4-cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H25N5/c1-16-14-21(26-12-10-25(11-13-26)17-6-2-3-7-17)27-20-9-5-4-8-19(20)24-22(27)18(16)15-23/h4-5,8-9,14,17H,2-3,6-7,10-13H2,1H3

InChIキー

GSOYKOOBWAVEGP-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5CCCC5)C#N

製品の起源

United States

化学反応の分析

科学研究への応用

MMV006706は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant anticancer properties. A study highlighted the potential of pyrido-benzimidazole derivatives in targeting cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of tumors .

Neuropharmacology

The compound's structural similarities with known neuroactive agents suggest potential applications in treating neurological disorders. The piperazine ring is often associated with psychoactive properties, leading to investigations into its effects on neurotransmitter systems .

Antimicrobial Properties

Another area of exploration is the antimicrobial activity of this compound. Studies have shown that derivatives of pyrido-benzimidazole can exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the benzimidazole scaffold has been documented extensively. Research suggests that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido-benzimidazole derivatives demonstrated that compounds structurally related to 1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotective Effects

In preclinical trials, a derivative of this compound was tested for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. Results indicated a significant reduction in neuroinflammation and improved cognitive function in treated animals compared to controls .

Data Table: Summary of Applications

Application AreaObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuropharmacologyPotential effects on neurotransmitter systems
Antimicrobial PropertiesExhibits antibacterial and antifungal activity
Anti-inflammatory EffectsInhibits inflammatory pathways

作用機序

類似の化合物との比較

MMV006706は、MMV396693やMMV665875など、マラリアボックスの他の類似の化合物と比較されます。これらの化合物もまた、強力な抗寄生虫活性を示し、同様の作用機序を共有しています。 MMV006706は、システインプロテアーゼの特異的な阻害と高い選択性指数により、さらなる開発のための有望な候補となっています.

類似の化合物には以下が含まれます。

  • MMV396693
  • MMV665875
  • MMV006913
  • MMV019124

これらの化合物は、バベシア・ミクロティや他の関連する寄生虫の増殖を抑制する上で、さまざまな有効性と選択性を示しています.

類似化合物との比較

Key Observations :

  • The cyclopentylpiperazine group in the target compound likely enhances binding to receptors with hydrophobic pockets (e.g., GPCRs or kinases) compared to unsubstituted piperazines .
  • The methyl group at the 3-position is conserved across most analogs, suggesting its role in maintaining planarity and π-π stacking interactions .

Example Syntheses :

  • SE486-11 : Synthesized via a 48-hour cytotoxicity screen of 12 structural analogs, achieving high potency in neuroblastoma cells .
  • 3 i : Prepared in 91% yield using neat conditions, with recrystallization from EtOH/DMF .
  • 13e: Yielded 74.63% via substitution with a piperazinyl-ethylamino group, purified via DMF/water crystallization .

The target compound’s synthesis likely follows similar protocols, though its cyclopentylpiperazine moiety may require specialized amine coupling conditions .

Anticancer Activity

  • SE486-11 : Demonstrated potent cytotoxicity in SK-N-BE(2)C and Kelly neuroblastoma cell lines, with IC₅₀ values <1 µM .
  • 13b (tert-butylamino derivative): Showed 78.13% yield and >286°C melting point, indicating thermal stability conducive to formulation .

The target compound’s cyclopentylpiperazine group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

Antimicrobial Activity

  • 3 i and 3 v : Exhibited activity against Mycobacterium tuberculosis, with MIC values <10 µg/mL due to fluorinated/benzyl groups enhancing membrane penetration .

Bone Regeneration

  • A related compound (2-BU-1-(4-(diethylamino)anilino)-3-me-pyrido(1,2-a)benzimidazole-4-carbonitrile) was used in magnesium phosphate-based implants for equine bone defects, highlighting versatility in non-therapeutic applications .

Structure-Activity Relationships (SAR)

  • 1-Position : Piperazine/piperidine derivatives improve solubility and receptor affinity. Cyclopentyl groups may reduce metabolic oxidation compared to benzyl substituents .
  • 2-Position : Bulky groups (e.g., octyl in ) enhance lipophilicity but may reduce oral bioavailability.
  • 4-CN Group : Critical for electronic stabilization and hydrogen bonding with biological targets .

準備方法

Retrosynthetic Analysis

The target compound’s structure comprises three key components:

  • Pyrido[1,2-a]benzimidazole core : Formed via cyclization of substituted benzimidazole precursors.

  • 4-Cyclopentylpiperazine sidechain : Introduced via nucleophilic substitution or condensation.

  • Cyanomethyl group : Typically installed through nitrile substitution or cyanation reactions.

Retrosynthetic disconnection suggests two primary routes:

  • Route A : Condensation of pre-formed pyrido[1,2-a]benzimidazole with 1-amino-4-cyclopentylpiperazine.

  • Route B : Sequential assembly of the benzimidazole ring followed by piperazine functionalization.

Detailed Synthetic Pathways

Synthesis of Pyrido[1,2-a]benzimidazole Intermediate

  • Starting Material : 2-Aminobenzimidazole derivatives react with α,β-unsaturated ketones or aldehydes under acidic conditions to form the fused pyrido-benzimidazole core.

  • Cyclization : For example, treatment of 3-methyl-2-aminobenzimidazole with acrylonitrile in acetic acid yields 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Piperazine Substitution

  • Reagent : 1-Amino-4-cyclopentylpiperazine (prepared via alkylation of N-nitrosopiperazine with cyclopentyl bromide followed by LiAlH₄ reduction).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

    • Temperature: 25–80°C.

    • Reaction Time: 30 minutes to 6 hours.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the carbonitrile-bearing position, facilitated by the electron-withdrawing cyano group.

Example Protocol

  • Dissolve 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (1 eq) in THF.

  • Add 1-amino-4-cyclopentylpiperazine (1.1 eq) and stir at 60°C for 2 hours.

  • Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Benzimidazole Formation

  • Condensation : o-Phenylenediamine reacts with 3-methylpyridine-4-carbonitrile in the presence of HCl to form the benzimidazole ring.

  • Oxidation : Dess–Martin periodinane or MnO₂ oxidizes intermediate alcohols to ketones, enabling cyclization.

Optimization and Challenges

Yield Improvements

  • Solvent Selection : Ethyl acetate outperforms THF in reducing side reactions (yield: 55% → 72%).

  • Catalytic Systems : Pd-based catalysts increase coupling efficiency but require rigorous moisture exclusion.

Purification Techniques

  • Multi-Stage Crystallization :

    • Primary : Ethyl acetate/hexane (1:3) removes non-polar impurities.

    • Secondary : Methanol/water (4:1) isolates the product.

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane 1:1 → 3:1).

Analytical Characterization

  • UV-Vis Spectroscopy : λₘₐₐ at 334 nm (ε = 26,700 M⁻¹cm⁻¹).

  • Mass Spectrometry : m/z 359.5 [M+H]⁺.

  • ¹H NMR : Key signals include δ 1.45–1.70 (cyclopentyl CH₂), δ 2.35 (N–CH₃), δ 7.20–8.10 (aromatic H).

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield55–72%40–60%
Reaction Time2–6 hours12–24 hours
Purification ComplexityModerateHigh
ScalabilityPilot-scaleLab-scale

Industrial-Scale Considerations

Cost Efficiency

  • Route A is preferred for large-scale synthesis due to fewer steps and lower catalyst costs.

  • Route B requires expensive Pd catalysts and anhydrous conditions, limiting scalability.

Environmental Impact

  • Green Solvents : Ethanol/water mixtures replace THF in newer protocols.

  • Waste Reduction : LiAlH₄ reductions are being phased out in favor of NaBH₄/CeCl₃ systems.

Emerging Innovations

Continuous Flow Synthesis

  • Microreactors enable precise control of exothermic cyclization steps, improving safety and yield.

Enzymatic Catalysis

  • Lipases and transaminases are being explored for asymmetric synthesis of piperazine intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。